molecular formula C15H16OS2 B1315269 {[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene CAS No. 22910-07-2

{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene

Cat. No.: B1315269
CAS No.: 22910-07-2
M. Wt: 276.4 g/mol
InChI Key: UTEZTCVRMVTVSA-UHFFFAOYSA-N
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Description

{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene is an organic compound with the molecular formula C15H16OS2 This compound is characterized by the presence of two phenylsulfanyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene typically involves the reaction of 2-propanol with phenylsulfanyl reagents under controlled conditions. One common method includes the use of thiophenol in the presence of a base such as sodium hydroxide, followed by the addition of a suitable oxidizing agent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols: Produced via reduction reactions.

    Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(phenylsulfanyl)-2-propanol: A structurally similar compound with two phenylsulfanyl groups attached to a propanol backbone.

    2-Phenylsulfanyl-1-propanol: Contains a single phenylsulfanyl group and a hydroxyl group on a propanol backbone.

Uniqueness

{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-bis(phenylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS2/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEZTCVRMVTVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CSC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506360
Record name 1,3-Bis(phenylsulfanyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22910-07-2
Record name 1,3-Bis(phenylsulfanyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[2-hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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